Cas no 915726-39-5 (1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- structure](https://ja.kuujia.com/scimg/cas/915726-39-5x500.png)
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-
- 6-Amino-1-(2-methyl-2-propanyl)-1H-pyrrolo[2,3-b]pyridine-3-carbo nitrile
- 915726-39-5
- 6-Amino-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- SCHEMBL3878159
- MFFTYABLNAPSGZ-UHFFFAOYSA-N
- 6-Amino-1-(tert-butyl)-7-azaindole-3-carbonitrile
- 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile,6-amino-1-(1,1-dimethylethyl)-
- SY345728
- 6-Amino-1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- MFCD15529351
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- インチ: InChI=1S/C12H14N4/c1-12(2,3)16-7-8(6-13)9-4-5-10(14)15-11(9)16/h4-5,7H,1-3H3,(H2,14,15)
- InChIKey: MFFTYABLNAPSGZ-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)N1C=C(C#N)C2=C1NC(=N)C=C2
計算された属性
- せいみつぶんしりょう: 214.121846464g/mol
- どういたいしつりょう: 214.121846464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 67.6Ų
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074940-250mg |
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- |
915726-39-5 | 98% | 250mg |
¥32130.00 | 2024-04-25 |
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-に関する追加情報
Comprehensive Overview of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- (CAS No. 915726-39-5)
The compound 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- (CAS No. 915726-39-5) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrrolopyridine core with a cyano and tert-butyl substituent, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in kinase inhibition and cancer therapeutics, aligning with current trends in precision medicine and targeted drug development.
In recent years, the demand for high-purity heterocyclic compounds like 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile has surged due to advancements in high-throughput screening and combinatorial chemistry. This compound’s 6-amino and 3-carbonitrile functional groups offer versatile reactivity, enabling modifications for structure-activity relationship (SAR) studies. Its CAS No. 915726-39-5 is frequently searched in academic databases and patent literature, reflecting its relevance in drug discovery pipelines.
From a synthetic perspective, the tert-butyl group in 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- enhances steric hindrance, which can improve metabolic stability in potential drug candidates. This property is critical for addressing challenges in oral bioavailability—a hot topic in pharmacokinetic optimization. Additionally, the compound’s nitrogen-rich scaffold aligns with the growing interest in fragment-based drug design, where small molecular fragments are used to build larger, more potent inhibitors.
Environmental and regulatory considerations also play a role in the compound’s applications. Unlike many traditional intermediates, 915726-39-5 is not classified as a hazardous substance, making it preferable for sustainable chemistry initiatives. Its use in green synthesis protocols, such as catalytic hydrogenation or microwave-assisted reactions, further underscores its compatibility with modern eco-friendly methodologies.
In the context of AI-driven drug discovery, 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile derivatives have been explored via machine learning models to predict binding affinities for protein targets. This intersection of computational chemistry and experimental validation highlights the compound’s adaptability to cutting-edge technologies. Frequently asked questions in search engines include: "What are the synthetic routes for 915726-39-5?" and "How is 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile used in kinase inhibitors?"—demonstrating its practical relevance.
Looking ahead, the versatility of CAS No. 915726-39-5 ensures its continued prominence in medicinal chemistry. Whether as a building block for small-molecule drugs or a tool for mechanistic studies, this compound exemplifies the innovation driving the next generation of therapeutics. Its optimization for ADME properties (absorption, distribution, metabolism, excretion) remains a key focus, resonating with industry demands for safer and more effective drugs.
915726-39-5 (1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-) 関連製品
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